molecular formula C13H18O B8414256 4-Methyl-1-(3-toluyl)-pentan-2-one

4-Methyl-1-(3-toluyl)-pentan-2-one

Cat. No. B8414256
M. Wt: 190.28 g/mol
InChI Key: RKFMRIOWPNGTDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08273766B2

Procedure details

The reaction and treatment were carried out in the same manner as in Example 36-b) using N-methoxy-N-methyl-3-methylbutanamide and 3-methylbenzyl magnesium chloride to obtain a title compound as a light yellow oily substance.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CON(C)[C:4](=[O:9])[CH2:5][CH:6]([CH3:8])[CH3:7].[CH3:11][C:12]1[CH:13]=[C:14]([CH:18]=[CH:19][CH:20]=1)[CH2:15][Mg]Cl>>[CH3:7][CH:6]([CH3:8])[CH2:5][C:4](=[O:9])[CH2:11][C:12]1[CH:13]=[C:14]([CH3:15])[CH:18]=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CON(C(CC(C)C)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C[Mg]Cl)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction and treatment

Outcomes

Product
Name
Type
product
Smiles
CC(CC(CC=1C=C(C=CC1)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.